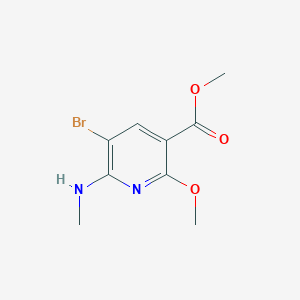

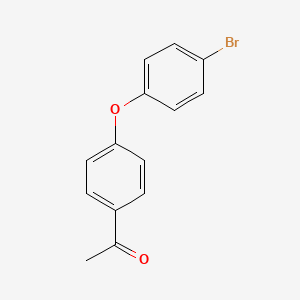

![molecular formula C18H15ClFN3 B1311982 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine CAS No. 59467-69-5](/img/structure/B1311982.png)

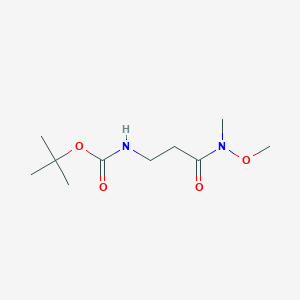

8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine

Übersicht

Beschreibung

This compound is also known as flualprazolam . It is a benzodiazepine that is chemically similar to the benzodiazepines alprazolam and triazolam . It is a white to light yellow crystalline compound, insoluble in water . It is also referred to as midazolam .

Synthesis Analysis

Midazolam has been synthesized using isocyanide reagents in satisfactory yield . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild condition led to the formation of imidazobenzodiazepine .Molecular Structure Analysis

The molecular formula of midazolam hydrochloride is C18H13ClFN3.HCl . The calculated molecular weight is 362.25 .Chemical Reactions Analysis

Several cytochrome P450 and UDP-glucuronosyltransferase isozymes, amongst them CYP3A4 and UGT1A4, were shown to be involved in flualprazolam biotransformation reactions . Alpha-hydroxy flualprazolam glucuronide, 4-hydroxy flualprazolam glucuronide and the parent glucuronide were identified as most abundant signals in urine .Physical And Chemical Properties Analysis

Midazolam contains not less than 98.5% and not more than 101.5% of C18H13ClFN3, calculated on the dried basis .Wissenschaftliche Forschungsanwendungen

Analytical Method Development

One significant area of research involving midazolam is the development of analytical methods to detect and quantify the drug and its metabolites in biological samples. A study by Coassolo et al. (1982) developed a sensitive gas liquid chromatographic assay for plasma determinations of midazolam and its hydroxymethylimidazo metabolite. This method was validated by a CI-GC/MS technique, showcasing its utility in pharmacokinetic studies and highlighting the drug's metabolic pathways (Coassolo et al., 1982).

Pharmacokinetic Studies

Another critical area of research is pharmacokinetic studies, which examine how the drug is absorbed, distributed, metabolized, and excreted in the body. Vree et al. (1981) developed a high-performance liquid chromatography (HPLC) method to simultaneously determine midazolam and its hydroxy metabolites in plasma and urine of humans and dogs. This study provided insights into the drug's elimination half-life and the glucuronidation of its metabolites, contributing to a deeper understanding of its pharmacokinetics (Vree et al., 1981).

Chemical Stability and Decomposition

Research on midazolam's chemical stability and decomposition pathways is also vital. Selkämaa and Tammilehto (1989) investigated the photochemical decomposition of midazolam in ethanolic solutions, identifying several degradation products. This study is essential for understanding the drug's stability under various storage conditions and its shelf life (Selkämaa & Tammilehto, 1989).

Novel Synthesis Pathways

Research into novel synthesis pathways for midazolam and related compounds is another area of interest. Gilman et al. (1977) described the syntheses of novel pyrazolo and imidazo benzodiazepines, utilizing nucleophilic substitution reactions. This research provides insights into new methods for synthesizing benzodiazepine derivatives, potentially leading to the development of new therapeutic agents (Gilman et al., 1977).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGUSEWJNOCDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452329 | |

| Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |

CAS RN |

59467-69-5 | |

| Record name | 8-Chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo(1,5-a)(1,4)benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REDUCED MIDAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP58XDP3TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

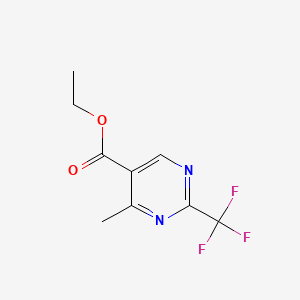

![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)

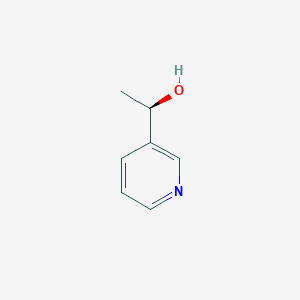

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)